molecular formula C11H11F2N3O3 B13498203 1-[5-Amino-2-(difluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione

1-[5-Amino-2-(difluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione

Cat. No.: B13498203
M. Wt: 271.22 g/mol
InChI Key: ACPQKBISCCERIZ-UHFFFAOYSA-N
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Description

1-[5-amino-2-(difluoromethoxy)phenyl]-1,3-diazinane-2,4-dione is a synthetic organic compound characterized by the presence of a diazinane ring and a difluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-amino-2-(difluoromethoxy)phenyl]-1,3-diazinane-2,4-dione typically involves multi-step organic reactions. One common approach is the reaction of difluoromethoxylated ketones with appropriate amines under controlled conditions . The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-[5-amino-2-(difluoromethoxy)phenyl]-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[5-amino-2-(difluoromethoxy)phenyl]-1,3-diazinane-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[5-amino-2-(difluoromethoxy)phenyl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The difluoromethoxy group plays a crucial role in modulating the compound’s biological activity by influencing its binding affinity and selectivity towards target proteins and enzymes . The compound may inhibit or activate specific pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Uniqueness: 1-[5-amino-2-(difluoromethoxy)phenyl]-1,3-diazinane-2,4-dione is unique due to the presence of both the diazinane ring and the difluoromethoxy group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H11F2N3O3

Molecular Weight

271.22 g/mol

IUPAC Name

1-[5-amino-2-(difluoromethoxy)phenyl]-1,3-diazinane-2,4-dione

InChI

InChI=1S/C11H11F2N3O3/c12-10(13)19-8-2-1-6(14)5-7(8)16-4-3-9(17)15-11(16)18/h1-2,5,10H,3-4,14H2,(H,15,17,18)

InChI Key

ACPQKBISCCERIZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)NC1=O)C2=C(C=CC(=C2)N)OC(F)F

Origin of Product

United States

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